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4-(1H-pyrrol-2-yl)benzoic acid

Cat. No.: B12501303
M. Wt: 187.19 g/mol
InChI Key: NOFKTCATDHACEG-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) and Benzoic Acid Scaffolds in Molecular Design

The pyrrole scaffold is a five-membered aromatic heterocycle containing a nitrogen atom. mdpi.com It is a fundamental structural unit found in many naturally occurring and synthetic compounds with diverse biological activities. bohrium.comrsc.org Pyrrole and its derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. rsc.orgscispace.comnih.gov The presence of the pyrrole ring in the "pigments of life," such as heme and chlorophyll, underscores its fundamental role in biological systems. scitechnol.comresearchgate.net In drug discovery, the pyrrole nucleus is considered a "privileged scaffold" because its derivatives can interact with a variety of biological targets. rsc.orgscitechnol.com

Benzoic acid and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid functional group. ontosight.ai The benzoic acid scaffold is a key building block in the synthesis of a wide array of bioactive molecules and materials. researchgate.net Benzoic acid derivatives are utilized in various applications, including as food preservatives, and in the pharmaceutical and cosmetic industries. ontosight.ai In medicinal chemistry, the benzoic acid moiety is present in numerous approved drugs and is often used to improve the pharmacokinetic properties of a molecule or to act as a key interacting group with biological targets. researchgate.netbenthamscience.comnih.gov

The combination of these two scaffolds into a single molecule, as seen in 4-(1H-pyrrol-2-yl)benzoic acid, creates a bifunctional system with the potential for diverse chemical modifications and a broad spectrum of applications.

Historical Context of Pyrrole-Benzoic Acid Conjugates in Chemical Synthesis

The synthesis of pyrrole-containing compounds has a rich history, with foundational methods such as the Paal-Knorr synthesis, developed in 1884, providing a basis for the construction of the pyrrole ring from 1,4-dicarbonyl compounds. Over the years, numerous synthetic methodologies have been developed to create substituted pyrroles with greater efficiency and diversity. researchgate.netresearchgate.net

The specific conjugation of pyrrole and benzoic acid moieties has been a subject of interest for synthetic chemists aiming to create novel molecular architectures. The synthesis of compounds like 4-(1H-pyrrol-1-yl)benzoic acid, a structural isomer of the title compound, often involves the reaction of p-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran (B146720) in glacial acetic acid. journalgrid.com The synthesis of this compound and its derivatives typically involves multi-step synthetic routes. For instance, derivatives have been synthesized by coupling appropriate precursors under various reaction conditions, sometimes employing modern techniques like microwave-assisted synthesis to improve reaction times and yields. The development of synthetic routes to these conjugates has been driven by the desire to explore their potential in various fields, particularly as therapeutic agents. researchgate.netnih.govnih.gov

Scope of Academic Research on this compound and Its Derivatives

Academic research on this compound and its derivatives has primarily focused on the synthesis and evaluation of their biological activities. The core structure is seen as a versatile starting point for the development of new therapeutic agents.

Researchers have synthesized a variety of derivatives by modifying both the pyrrole and the benzoic acid parts of the molecule. For example, the carboxylic acid group can be converted into esters, amides, or hydrazides, which can then be used to create more complex heterocyclic systems like oxadiazoles (B1248032) and triazoles. researchgate.netnih.govnih.govresearchgate.net These modifications are designed to modulate the compound's physicochemical properties and biological activity.

A significant area of investigation has been the antimicrobial potential of these compounds. Several studies have reported the synthesis of this compound derivatives and their evaluation against various bacterial and fungal strains. researchgate.netnih.gov Some of these derivatives have shown promising activity, including against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov

The table below summarizes some of the research findings on derivatives of this compound.

Derivative TypeResearch FocusKey Findings
Hydrazide AnalogsAntibacterial and Antitubercular ActivitySynthesis of novel hydrazides and derived oxadiazoles and triazoles with some compounds showing good antibacterial and antitubercular activity. researchgate.netnih.govnih.gov
Pyrrole-Chalcone HybridsCytotoxic and Genotoxic EffectsInvestigation of the effects of pyrrole-chalcone derivatives of benzoic acid on human lymphocytes. dergipark.org.tr
Thiadiazole DerivativesAntimicrobial ActivitySynthesis and screening of thiadiazole derivatives, with some showing activity against Gram-positive and Gram-negative bacteria. journalgrid.com
Benzohydrazide (B10538) DerivativesDual Enzyme InhibitionDesign and synthesis of benzohydrazides as potential dual inhibitors of enoyl ACP reductase and DHFR enzymes for antimicrobial applications. mdpi.com

In addition to antimicrobial studies, some derivatives have been investigated for their potential as anticancer agents. dergipark.org.tr The research in this area aims to understand the structure-activity relationships that govern the biological effects of these molecules, with the ultimate goal of developing new and effective therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B12501303 4-(1H-pyrrol-2-yl)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-pyrrol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFKTCATDHACEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 1h Pyrrol 2 Yl Benzoic Acid

Direct Synthesis Strategies for 4-(1H-pyrrol-2-yl)benzoic Acid Core Structure

The synthesis of the foundational this compound structure can be approached through established organic reactions, primarily focusing on the formation of the pyrrole (B145914) ring or the coupling of pre-existing pyrrole and benzoic acid moieties.

Condensation Reactions for Pyrrole Ring Formation

The Paal-Knorr synthesis is a cornerstone method for the formation of pyrrole rings, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.orgrgmcet.edu.in In the context of this compound, this would conceptually involve the reaction of a 1,4-dicarbonyl precursor bearing a 4-carboxyphenyl substituent with an ammonia source. The reaction typically proceeds under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org

While a versatile method for substituted pyrroles, the Paal-Knorr synthesis can be limited by the availability of the requisite 1,4-dicarbonyl starting materials and sometimes requires harsh reaction conditions like prolonged heating. rgmcet.edu.in

Coupling Methodologies for Benzoic Acid Moiety Incorporation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provide a powerful and widely used method for the formation of carbon-carbon bonds between aromatic rings. wikipedia.org This approach is highly effective for the synthesis of 2-arylpyrroles. nih.govnih.gov The general strategy for synthesizing this compound via this method would involve the coupling of a pyrrole-2-boronic acid derivative with a 4-halobenzoic acid derivative (e.g., 4-bromobenzoic acid). mdpi.com

To prevent side reactions on the pyrrole nitrogen, it is often protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.govmdpi.com The Suzuki-Miyaura coupling is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and a base like potassium carbonate or cesium carbonate. nih.govmdpi.com

A typical reaction scheme is presented below:

Reactant 1Reactant 2CatalystBaseSolventTemperatureYield
N-Boc-2-pyrroleboronic acid5-bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃Dimethoxyethane80 °C84%

This table represents a similar Suzuki coupling reaction to illustrate typical conditions and yields. mdpi.com

Synthesis of Advanced Derivatives and Analogs of this compound

The carboxylic acid and the pyrrole ring of this compound are amenable to a range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Esterification and Amidation Routes

The carboxylic acid functionality of this compound can be readily converted to its corresponding esters and amides through standard organic transformations.

Esterification: The synthesis of methyl 4-(1H-pyrrol-2-yl)benzoate has been reported. chemicalbook.com The process involves the initial formation of a protected precursor, which is then deprotected to yield the final ester. chemicalbook.com Generally, esterification of benzoic acids can be achieved through methods like Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. iajpr.com

Amidation: The formation of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. Alternatively, various coupling reagents can be used to directly facilitate the reaction between the carboxylic acid and an amine. An approach has been developed for the synthesis of 3-[(4-amido)pyrrol-2-yl]-2-indolinones where the amide side chain is installed prior to the formation of the pyrrole ring, thereby avoiding the need for coupling reagents. nih.gov

Hydrazide Derivatives and Related Heterocyclic Systems

The synthesis of hydrazide derivatives from pyrrolyl benzoic acids serves as a gateway to a variety of heterocyclic systems. While specific literature for this compound is limited, extensive research on the isomeric 4-(1H-pyrrol-1-yl)benzoic acid provides a strong precedent for these transformations. nih.govresearchgate.net

The synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide is achieved by refluxing the corresponding methyl ester with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695). chemicalbook.com This hydrazide is a versatile intermediate for the synthesis of various five-membered heterocycles.

1,3,4-Oxadiazoles: 4-(1H-pyrrol-1-yl)benzohydrazide can be converted into 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiol. researchgate.net In general, 1,3,4-oxadiazoles can be synthesized from acyl hydrazides through cyclization reactions, often employing dehydrating agents or by coupling with other reagents followed by cyclization. rsc.orgijper.org A method using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling reagent for the cyclodesulfurization of thiosemicarbazides derived from hydrazides offers a mild route to 2-amino-1,3,4-oxadiazoles. luxembourg-bio.com

1,2,4-Triazoles: The hydrazide can also serve as a precursor for 1,2,4-triazole (B32235) derivatives. For instance, reaction of 4-(1H-pyrrol-1-yl)benzohydrazide can lead to the formation of 4-amino-5-(4-(1H-pyrrol-1-yl)phenyl)-4H-1,2,4-triazole-3-thiol. researchgate.net The synthesis of 1,2,4-triazoles can be achieved through various methods, including the reaction of hydrazides with amides (Pellizzari synthesis) or through multi-component reactions involving hydrazines. frontiersin.orgnih.govutar.edu.my

The following table summarizes the synthesis of heterocyclic derivatives from the isomeric 4-(1H-pyrrol-1-yl)benzohydrazide:

Starting MaterialReagent(s)Product
Methyl 4-(1H-pyrrol-1-yl)benzoateHydrazine hydrate4-(1H-pyrrol-1-yl)benzohydrazide
4-(1H-pyrrol-1-yl)benzohydrazideCarbon disulfide, Potassium hydroxide (B78521)5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiol
5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiolHydrazine hydrate4-Amino-5-(4-(1H-pyrrol-1-yl)phenyl)-4H-1,2,4-triazole-3-thiol

This data is based on the synthesis of derivatives from the isomeric 4-(1H-pyrrol-1-yl)benzoic acid and serves as an illustrative example. researchgate.net

Substitution Reactions on Pyrrole and Phenyl Rings

The pyrrole and phenyl rings of this compound exhibit different reactivities towards substitution reactions.

Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. onlineorganicchemistrytutor.compearson.com Substitution typically occurs at the 2- and 5-positions (alpha to the nitrogen atom) due to the greater resonance stabilization of the cationic intermediate formed during the reaction. pearson.comquora.com When the 2-position is already substituted, as in the title compound, further electrophilic substitution is expected to occur at the 5-position. Halogenation of pyrroles, for instance, can be achieved using various electrophilic halogenating agents. acs.org

Phenyl Ring: The benzoic acid moiety contains a carboxylic acid group, which is an electron-withdrawing and deactivating group. Consequently, electrophilic aromatic substitution on the phenyl ring will be less facile than on the pyrrole ring and will be directed to the meta-position relative to the carboxylic acid group. For example, nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid has been studied, illustrating the typical conditions for such reactions on substituted benzoic acids. soton.ac.uk

Mechanistic Insights into Reaction Pathways and Yield Optimization

Two primary disconnection approaches for the synthesis of this compound are the Paal-Knorr pyrrole synthesis and cross-coupling reactions. Each pathway presents distinct mechanistic features and opportunities for optimization.

The Paal-Knorr synthesis is a classic and widely used method for the formation of pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia. organic-chemistry.orgnih.gov For the synthesis of this compound, a plausible 1,4-dicarbonyl precursor would be a derivative of 4-acetyl- or 4-formylbenzoic acid.

Reaction Mechanism: The mechanism of the Paal-Knorr pyrrole synthesis is generally accepted to proceed through the formation of a hemiaminal intermediate. nih.govwikipedia.org The reaction is typically catalyzed by a Brønsted or Lewis acid. rgmcet.edu.in

The key steps are as follows:

Protonation of a carbonyl group: The acid catalyst protonates one of the carbonyl oxygens, activating the carbonyl carbon for nucleophilic attack.

Nucleophilic attack by the amine: Ammonia or a primary amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer and hemiaminal formation: A proton transfer from the nitrogen to the oxygen results in the formation of a hemiaminal.

Intramolecular cyclization: The nitrogen of the hemiaminal attacks the second carbonyl group, which may also be protonated, leading to a five-membered cyclic intermediate.

Dehydration: A series of dehydration steps, often facilitated by the acidic conditions, leads to the formation of the aromatic pyrrole ring.

Computational studies, specifically Density Functional Theory (DFT), have suggested that the hemiaminal cyclization is the preferred pathway over an alternative enamine cyclization route. organic-chemistry.org The rate-determining step is often the intramolecular cyclization of the hemiaminal intermediate. organic-chemistry.org

Yield Optimization: Several factors can be manipulated to optimize the yield of the Paal-Knorr synthesis for this compound:

Catalyst Selection: A wide range of catalysts can be employed, from simple protic acids like acetic acid to Lewis acids and solid-supported catalysts. rgmcet.edu.in The choice of catalyst can significantly impact the reaction rate and yield, especially when dealing with substrates containing sensitive functional groups like a carboxylic acid. Milder, reusable catalysts such as montmorillonite (B579905) KSF-clay or even grape juice have been explored in "green" chemistry approaches to the Paal-Knorr synthesis. nih.gov

Reaction Conditions: Traditional Paal-Knorr reactions often require harsh conditions, such as prolonged heating in acid, which can lead to side reactions and degradation of the product. rgmcet.edu.in Microwave-assisted synthesis has emerged as a powerful tool to accelerate the reaction and improve yields under milder conditions. organic-chemistry.org

Substituent Effects: The electronic nature of substituents on both the 1,4-dicarbonyl compound and the amine can influence the reaction rate. Electron-withdrawing groups on the amine, for instance, can decrease its nucleophilicity and slow down the initial attack on the carbonyl group. Conversely, studies have shown that a p-nitrophenyl group can, in some cases, increase the reaction rate. organic-chemistry.org The presence of the electron-withdrawing benzoic acid group on the 1,4-dicarbonyl precursor might necessitate more forcing conditions or a more potent catalytic system.

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates. While traditional syntheses often use organic solvents, reactions in water or under solvent-free conditions are being increasingly investigated for their environmental benefits. rgmcet.edu.in

An alternative and often more versatile approach to 2-arylpyrroles involves metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Reaction Mechanism (Suzuki-Miyaura Coupling): This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve coupling a pyrrole-2-boronic acid derivative with a 4-halobenzoic acid derivative, or vice versa.

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and consists of three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., 4-bromobenzoic acid derivative) to form a Pd(II) intermediate.

Transmetalation: The organoboron compound (e.g., N-protected pyrrole-2-boronic acid) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the pyrrole group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Yield Optimization: The efficiency of the Suzuki-Miyaura coupling is highly dependent on several parameters:

Catalyst System: The choice of palladium precursor and the supporting ligand is critical. Ligands such as phosphines (e.g., SPhos) are often used to stabilize the palladium catalyst and promote the catalytic cycle. mdpi.com

Base: The base plays a crucial role in the transmetalation step. Common bases include carbonates, phosphates, and hydroxides. The strength and solubility of the base can significantly affect the reaction outcome.

Solvent: A variety of solvents can be used, often in aqueous mixtures, to facilitate the dissolution of both the organic and inorganic reagents.

A documented synthetic route to the methyl ester of this compound involves the deprotection of a Boc-protected precursor. chemicalbook.com The final step to obtain the desired carboxylic acid would be the hydrolysis of the methyl ester.

Deprotection Mechanism: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines and is typically removed under acidic conditions or with a strong base. In the reported synthesis of the methyl ester, sodium methoxide (B1231860) in methanol (B129727) is used. chemicalbook.com The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the Boc group. The subsequent collapse of the tetrahedral intermediate leads to the formation of the deprotected pyrrole, tert-butyl methyl carbonate, and regenerates the methoxide catalyst. This reaction is generally high-yielding. chemicalbook.com

Ester Hydrolysis Mechanism: The final conversion of the methyl ester to the carboxylic acid is typically achieved through saponification, which involves hydrolysis under basic conditions (e.g., using sodium hydroxide), followed by acidification. quora.comchemspider.com

The mechanism involves:

Nucleophilic Acyl Substitution: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating the methoxide ion as the leaving group and forming the carboxylic acid.

Deprotonation: In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt.

Protonation: Subsequent addition of a strong acid (e.g., HCl) protonates the carboxylate to yield the final carboxylic acid product. chemspider.com

Yield Optimization for Hydrolysis:

Reaction Conditions: The hydrolysis is typically carried out by heating the ester in an aqueous solution of a strong base like NaOH or KOH. The reaction time and temperature can be adjusted to ensure complete conversion.

Work-up Procedure: Careful acidification is necessary to precipitate the carboxylic acid. The pH of the solution should be lowered sufficiently to ensure complete protonation of the carboxylate.

Data Tables

Table 1: Key Intermediates and Reagents in the Synthesis of this compound

Compound NameRole in Synthesis
1,4-Dicarbonyl PrecursorStarting material for Paal-Knorr synthesis
AmmoniaNitrogen source in Paal-Knorr synthesis
Pyrrole-2-boronic acid derivativeCoupling partner in Suzuki-Miyaura reaction
4-Halobenzoic acid derivativeCoupling partner in Suzuki-Miyaura reaction
1H-Pyrrole-1-carboxylic acid, 2-[4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl esterN-Boc protected intermediate
Sodium methoxideReagent for Boc deprotection
Methyl 4-(1H-pyrrol-2-yl)benzoateEster precursor to the final product
Sodium hydroxideReagent for ester hydrolysis

Table 2: Comparison of Synthetic Pathways

Synthetic PathwayKey ReactionAdvantagesChallenges
Paal-Knorr SynthesisCyclocondensationAtom economical, direct formation of pyrrole ringAvailability of 1,4-dicarbonyl precursor, potentially harsh reaction conditions
Suzuki-Miyaura CouplingC-C bond formationHigh functional group tolerance, versatileRequires pre-functionalized starting materials, use of expensive catalysts
Deprotection/HydrolysisBoc deprotection, SaponificationHigh-yielding final stepsRequires synthesis of the protected precursor

Advanced Spectroscopic and Structural Characterization of 4 1h Pyrrol 2 Yl Benzoic Acid and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides critical insights into the bonding and functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Functional Group Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Data not available
C=O (Carboxylic Acid)Data not available
N-H (Pyrrole)Data not available
C-H (Aromatic/Pyrrole)Data not available
C=C (Aromatic/Pyrrole)Data not available
C-NData not available

Raman Spectroscopy for Molecular Fingerprinting

Comprehensive Raman spectroscopy data for 4-(1H-pyrrol-2-yl)benzoic acid are not available in the surveyed literature. Raman spectroscopy complements FT-IR by providing information on the molecular fingerprint of a compound, particularly for non-polar bonds and symmetric vibrations, which are often weak in IR spectra. Key vibrational modes for this molecule would include the symmetric stretching of the aromatic and pyrrole (B145914) rings.

Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic Ring BreathingData not available
Pyrrole Ring BreathingData not available
C=O StretchData not available
C-C StretchData not available

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. While experimental NMR data for this compound is not directly available, data for its derivative, methyl 4-(1H-pyrrol-2-yl)benzoate, has been reported. This provides valuable insight into the chemical environment of the protons and carbons in a closely related structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of methyl 4-(1H-pyrrol-2-yl)benzoate in deuterated chloroform (B151607) (CDCl₃) provides information on the chemical shifts of the different protons in the molecule.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H (Pyrrole)8.62s-
Aromatic (m)8.09 - 8.01m-
Aromatic (m)7.59 - 7.51m-
Pyrrole (td)6.95td2.7, 1.4
Pyrrole (ddd)6.69ddd3.8, 2.7, 1.4
Pyrrole (dt)6.36dt3.7, 2.6
Methyl Ester (-OCH₃)3.94s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum of methyl 4-(1H-pyrrol-2-yl)benzoate in CDCl₃ reveals the chemical shifts of the carbon atoms.

Carbon Chemical Shift (δ, ppm)
C=O (Ester)166.9
Aromatic136.8
Aromatic131.0
Aromatic130.4
Aromatic127.3
Pyrrole123.1
Pyrrole120.3
Pyrrole110.7
Pyrrole108.0
Methyl Ester (-OCH₃)52.1

Advanced NMR Techniques for Conformation and Connectivity

There is no information available in the public domain regarding the use of advanced NMR techniques, such as COSY, HSQC, HMBC, or NOESY, for the conformational and connectivity analysis of this compound or its derivatives. These techniques would be instrumental in definitively assigning proton and carbon signals and in understanding the three-dimensional structure and spatial relationships between different parts of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a fundamental technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₁H₉NO₂ and a molecular weight of approximately 187.19 g/mol . chemicalbook.com In mass spectrometry, this molecule would be expected to produce a distinct molecular ion peak upon ionization.

Under electron ionization (EI), the molecular ion ([M]⁺•) would appear at an m/z (mass-to-charge ratio) of 187. The subsequent fragmentation is dictated by the molecule's functional groups—the carboxylic acid and the pyrrole ring. The fragmentation pathways for substituted benzoic acids and pyrrole derivatives are well-documented. researchgate.netnih.gov

Key fragmentation pathways anticipated for this compound include:

Loss of a hydroxyl radical (•OH): A primary fragmentation for carboxylic acids, leading to the formation of a stable acylium ion ([M-OH]⁺) at m/z 170.

Loss of a carboxyl group (•COOH): Decarboxylation is a common fragmentation route for benzoic acid derivatives, which would result in a fragment ([M-COOH]⁺) at m/z 142.

Loss of carbon monoxide (CO): Following the initial loss of the hydroxyl radical, the resulting acylium ion can lose CO, yielding a fragment at m/z 142.

Further fragmentation would involve the pyrrole and phenyl rings. The stability of the aromatic systems suggests that these core structures would remain relatively intact, though cleavage of the C-C bond between the two rings is possible. The fragmentation patterns are crucial for distinguishing it from its isomer, 4-(1H-pyrrol-1-yl)benzoic acid, as the different linkage point of the pyrrole ring would influence the stability and formation of certain fragment ions. High-resolution mass spectrometry (HRMS) would provide exact mass measurements, confirming the elemental composition of the parent molecule and its fragments. nih.gov

Proposed Fragment Ionm/z (Value)Description of Neutral Loss
[C₁₁H₉NO₂]⁺•187Molecular Ion (M⁺•)
[C₁₁H₈NO]⁺170Loss of •OH
[C₁₀H₈N]⁺142Loss of •COOH
[C₁₀H₈N]⁺142Loss of •OH, followed by loss of CO

X-ray Diffraction Crystallography for Solid-State Structure Determination

For analogous molecules, such as derivatives of pyrrole-substituted benzoic acids, crystallographic studies reveal detailed information about their solid-state structures. mdpi.com For example, the analysis of compounds containing both pyrrole and benzoic acid moieties consistently highlights the formation of extensive hydrogen-bonding networks that dictate the crystal packing.

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds, a common feature in molecules containing both hydrogen-bond donors (the carboxylic acid -OH and pyrrole N-H) and acceptors (the carbonyl oxygen).

O-H···O Hydrogen Bonding: A hallmark of crystalline carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. This is a highly probable and stabilizing interaction for the title compound.

N-H···O Hydrogen Bonding: The N-H group of the pyrrole ring is a potent hydrogen-bond donor. It is likely to form strong N-H···O bonds with the carbonyl oxygen of the carboxylic acid group of an adjacent molecule. This interaction would link the primary O-H···O dimers into chains or more complex three-dimensional networks. Studies on related pyrrole-2-carboxylate structures confirm the prevalence of such N-H···O bonding motifs, which often form chain structures.

C-H···O Interactions: Weaker C-H···O interactions are also expected to play a role in stabilizing the crystal lattice. In these interactions, aromatic C-H groups from the phenyl or pyrrole rings can act as weak donors to the carbonyl oxygen acceptor, further reinforcing the packing arrangement.

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Strong Hydrogen BondCarboxyl (-OH)Carbonyl Oxygen (=O)Formation of primary dimeric structures.
Strong Hydrogen BondPyrrole (-NH)Carbonyl Oxygen (=O)Linking dimers into chains or sheets.
Weak Hydrogen BondAromatic (C-H)Carbonyl Oxygen (=O)Stabilization of the 3D network.
π-π StackingPhenyl/Pyrrole RingPhenyl/Pyrrole RingContribution to packing efficiency and stability.

The conformation of this compound in the solid state is primarily defined by the torsional or dihedral angle between the planes of the pyrrole ring and the benzene (B151609) ring. Due to the C(sp²)-C(sp²) single bond connecting the two rings, rotation is possible. However, the final conformation in the crystal is a balance between two opposing factors: steric hindrance between the ortho-hydrogens of the two rings and the electronic stabilization gained from a more planar, conjugated system.

Complete coplanarity (a dihedral angle of 0°) would maximize π-orbital overlap but is generally prevented by steric repulsion. Conversely, a completely perpendicular arrangement (90°) would minimize steric strain but eliminate electronic conjugation between the rings. Therefore, the molecule is expected to adopt a non-planar, twisted conformation in the crystalline state.

For instance, in the structurally related compound 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, the dihedral angle between the benzene and maleimide (B117702) rings was determined to be 45.80°. While this is a pyrrol-1-yl derivative, it illustrates the common adoption of a significantly twisted conformation to achieve the lowest energy state in the crystal lattice. It is anticipated that this compound would exhibit a similar twisted conformation, with the exact dihedral angle being a characteristic feature of its crystal structure.

Computational Chemistry and Theoretical Investigations of 4 1h Pyrrol 2 Yl Benzoic Acid Systems

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Specific NBO analyses, which are crucial for understanding hyperconjugative interactions and charge transfer within the molecule, have not been published for 4-(1H-pyrrol-2-yl)benzoic acid.

Molecular Electrostatic Potential (MEP) Mapping

There is no available research that includes MEP maps to illustrate the electrophilic and nucleophilic sites of the molecule.

Without these fundamental computational chemistry studies, a detailed and data-driven article as requested cannot be constructed. Further theoretical research is required to elucidate the electronic and structural properties of this compound.

Solvent Effects on Molecular Properties through Continuum Models

The properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Continuum models are a class of computational methods used to approximate the effect of a solvent by treating it as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. arxiv.orgyoutube.com This approach allows for the efficient calculation of solvent effects on molecular properties like absorption and fluorescence spectra.

One of the most widely used continuum models is the Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEFPCM), which is effective in describing the solute-solvent electrostatic interactions. gaussian.com Such models are crucial for studying compounds like pyrrole-benzoic acid derivatives, whose electronic and photophysical properties are sensitive to solvent polarity.

A study on the isomer, 4-(1H-pyrrol-1-yl)benzoic acid (PBA), provides significant insight into these solvent effects. researchgate.net The absorption and fluorescence characteristics of PBA were examined in solvents of varying polarities. The investigation revealed that the electronic absorption spectra of PBA exhibit a bathochromic (red) shift as the polarity of the solvent increases. For instance, the primary absorption band shifts to longer wavelengths when moving from a nonpolar solvent to a polar one like ethanol (B145695) or acetonitrile. researchgate.net This solvatochromic shift indicates a difference in the stabilization of the ground and excited states by the solvent.

The study on PBA also identified two competitive fluorescence emissions, one from a delocalized excited state and another from a twisted intramolecular charge transfer (TICT) state. The formation and stabilization of this TICT state are highly dependent on the solvent environment. The significant impact of solvent polarity and hydrogen bonding on the spectral properties underscores the importance of using continuum models to accurately predict the behavior of such molecules in solution. researchgate.net

The table below summarizes the observed spectral shifts for 4-(1H-pyrrol-1-yl)benzoic acid in different solvent environments, illustrating the pronounced effect of the solvent.

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Fluorescence Max (λ_em, nm)
Cyclohexane2.02~290~350
Dioxane2.21~295~360
Chloroform (B151607)4.81~300~375
Tetrahydrofuran (THF)7.58~302~380
Acetonitrile (ACN)37.5~305~450 (TICT)
Ethanol (EtOH)24.5~308~460 (TICT)

Note: Data is estimated from graphical representations in the cited literature for the isomer 4-(1H-pyrrol-1-yl)benzoic acid and serves for illustrative purposes. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govunipi.it This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. For derivatives of this compound, docking studies have been crucial in identifying potential biological targets and understanding the key interactions that govern their binding affinity.

Derivatives of the isomeric 4-(1H-pyrrol-1-yl)benzoic acid have been investigated as potential antitubercular agents. nih.govnih.gov These studies often target enzymes that are essential for the survival of Mycobacterium tuberculosis, such as enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR). nih.govresearchgate.net

In one such study, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-benzohydrazides were synthesized and docked into the active sites of InhA and DHFR. nih.gov The docking results provided detailed structural insights into the binding modes of these compounds. For example, the docking simulations revealed that these derivatives could fit into the enzyme's active site and form specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues. nih.gov

The interactions observed for these pyrrole (B145914) derivatives were often similar to those of known inhibitors, suggesting a comparable mechanism of action. nih.gov For instance, interactions with residues like TYR158 and the cofactor NAD in InhA, or ARG60, ARG32, and GLN28 in DHFR, were identified as being critical for binding. nih.govnih.gov The docking scores, which estimate the binding affinity, indicated that many of these compounds could be potent inhibitors of their respective targets. researchgate.net

The findings from these molecular docking studies are summarized in the table below, showing representative interactions and docking scores for pyrrole-benzoic acid derivatives against antitubercular targets.

Compound TypeTarget EnzymeKey Interacting ResiduesDocking Score Range (kcal/mol)
Pyrrolyl Benzohydrazide (B10538) DerivativesEnoyl ACP Reductase (InhA)TYR158, NAD-7.0 to -9.5
Pyrrolyl Benzohydrazide DerivativesDihydrofolate Reductase (DHFR)ARG60, ARG32, GLN28-6.5 to -8.9

Note: The data represents typical findings from studies on various derivatives of 4-(1H-pyrrol-1-yl)benzoic acid and are illustrative of the types of results obtained from molecular docking simulations. nih.govnih.govresearchgate.net

These computational investigations highlight the utility of molecular docking in identifying promising therapeutic leads and guiding the rational design of new, more effective inhibitors based on the this compound scaffold.

Exploration of Biological Activities and Structure Activity Relationships of 4 1h Pyrrol 2 Yl Benzoic Acid Derivatives

In Vitro Antibacterial Activity Profiling

The antibacterial potential of 4-(1H-pyrrol-2-yl)benzoic acid derivatives has been demonstrated against a wide spectrum of pathogenic bacteria. The modular nature of the pyrrole-benzoic acid core allows for systematic structural modifications, leading to the identification of compounds with significant potency and, in some cases, specific mechanisms of action.

Activity against Gram-Positive Bacterial Strains

Derivatives of this compound have shown considerable efficacy against various Gram-positive pathogens, including strains of Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, and Micrococcus luteus. nih.gov The introduction of different substituents on the pyrrole (B145914) and benzoic acid rings plays a crucial role in modulating this activity.

For instance, certain pyrazole (B372694) derivatives featuring the benzoic acid moiety are active against both staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. mdpi.com Studies on streptopyrroles, a class of pyrrole alkaloids, revealed that monochloride-substituted versions exhibit more significant antibacterial activity than their dichloride-substituted counterparts, with MIC values ranging from 0.7 to 2.9 μM against S. aureus, B. subtilis, and M. luteus. nih.gov A novel pyrrolamide-type inhibitor demonstrated exceptional potency against S. aureus with a MIC value of 0.008 μg/mL. nih.gov

In Vitro Activity of this compound Derivatives against Gram-Positive Bacteria
Bacterial StrainCompound/Derivative ClassMIC (μg/mL)Reference
Staphylococcus aureusPyrazole Derivative0.78 mdpi.com
Enterococcus faecalisPyrazole Derivative0.78 mdpi.com
Staphylococcus aureusPyrrolamide Derivative0.008 nih.gov
Staphylococcus aureusStreptopyrroles (monochloride)0.7 - 2.9 (μM) nih.gov
Bacillus subtilisStreptopyrroles (monochloride)0.7 - 2.9 (μM) nih.gov
Micrococcus luteusStreptopyrroles (monochloride)0.7 - 2.9 (μM) nih.gov
MRSAPhallusialides A/B32 nih.gov

Activity against Gram-Negative Bacterial Strains

While many antibacterial agents are more effective against Gram-positive bacteria, several this compound derivatives have also demonstrated activity against clinically relevant Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa. nih.gov

The structural features influencing activity against Gram-negative bacteria can differ from those required for Gram-positive activity. For example, a pyrrolamide derivative that was highly active against S. aureus also strongly inhibited E. coli with a MIC of 1 μg/mL. nih.gov Another study found that a 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivative exhibited potent properties against E. coli, with a MIC of 32 µg/mL. nih.gov Natural pyrrole derivatives, phallusialides A and B, were active against E. coli with a MIC of 64 μg/mL. nih.gov

In Vitro Activity of this compound Derivatives against Gram-Negative Bacteria
Bacterial StrainCompound/Derivative ClassMIC (μg/mL)Reference
Escherichia coliPyrrolamide Derivative1 nih.gov
Escherichia coli2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile32 nih.gov
Escherichia coliPhallusialides A/B64 nih.gov

Mechanisms of Antibacterial Action

A key mechanism of antibacterial action for certain derivatives of this compound is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs. nih.gov

Pyrrolamides, a subclass of these derivatives, have been identified as a new family of DNA gyrase inhibitors. nih.gov For example, one benzothiazole-based pyrrolamide, compound 1 , is a potent inhibitor of E. coli DNA gyrase with a 50% inhibitory concentration (IC50) of 0.8 nM and also inhibits E. coli topoisomerase IV with an IC50 of 352 nM. nih.gov Another optimized derivative, compound 27 , showed potent inhibition of A. baumannii and P. aeruginosa DNA gyrase (IC50 < 10 nM and 29 nM, respectively) and topoisomerase IV (IC50 = 64 nM and 235 nM, respectively). nih.gov These compounds function by targeting the ATP-binding site on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.gov

Inhibition of Bacterial Enzymes by this compound Derivatives
EnzymeOrganismCompoundIC50Reference
DNA GyraseEscherichia coliCompound 10.8 nM nih.gov
Topoisomerase IVEscherichia coliCompound 1352 nM nih.gov
DNA GyraseAcinetobacter baumanniiCompound 27&lt; 10 nM nih.gov
Topoisomerase IVAcinetobacter baumanniiCompound 2764 nM nih.gov
DNA GyrasePseudomonas aeruginosaCompound 2729 nM nih.gov
Topoisomerase IVPseudomonas aeruginosaCompound 27235 nM nih.gov

In Vitro Antitubercular Activity Assessment

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. Derivatives of this compound have emerged as a promising class of compounds with significant in vitro activity against this pathogen.

Inhibition of Mycobacterium tuberculosis H37Rv Strain

Numerous studies have documented the potent inhibitory effects of this compound derivatives against the virulent H37Rv strain of M. tuberculosis. The MIC values for these compounds can be in the sub-micromolar range, indicating high potency.

One study reported a series of 2-aryl-5-[4-(1H-pyrrol-1-yl)phenyl]-1,3,4-oxadiazole derivatives with MIC values ranging from 1.6 to 12.5 µg/mL. Another research effort synthesized 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides that also showed strong antitubercular properties. nih.govnih.gov A particularly potent pyrrole-2-carboxylate derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), was found to have a MIC of 0.7 µg/mL against M. tuberculosis H37Rv. nih.gov Furthermore, a pyrrolamide inhibitor of DNA gyrase demonstrated an exceptionally low MIC of 0.03 μg/mL against the same strain. nih.gov

In Vitro Activity of this compound Derivatives against M. tuberculosis H37Rv
Compound/Derivative ClassMIC (μg/mL)Reference
2-aryl-5-[4-(1H-pyrrol-1-yl)phenyl]-1,3,4-oxadiazoles1.6 - 12.5
ENBHEDPC0.7 nih.gov
Pyrrolamide DNA Gyrase Inhibitor0.03 nih.gov
Benzimidazolium salt 7h2 nih.gov

Targeting Specific Mycobacterial Enzymes (e.g., Enoyl-ACP Reductase (InhA), DHFR, DNA Gyrase)

The antitubercular activity of these compounds is often attributed to their ability to inhibit specific enzymes crucial for the survival of M. tuberculosis. Key targets include enzymes involved in mycolic acid biosynthesis (InhA), folate metabolism (DHFR), and DNA replication (DNA gyrase).

Enoyl-ACP Reductase (InhA): InhA is a vital enzyme in the type II fatty acid biosynthesis (FAS-II) pathway, which is responsible for producing the long-chain mycolic acids that are major components of the mycobacterial cell wall. Several pyrrole benzamide (B126) derivatives have been specifically designed and evaluated as InhA inhibitors. Some compounds have shown good to moderate inhibition of the InhA enzyme. nih.govnih.gov

Dihydrofolate Reductase (DHFR): DHFR is another critical enzyme that is essential for the synthesis of nucleic acids and amino acids. The development of compounds that can dually inhibit both InhA and DHFR is a promising strategy to enhance antitubercular activity and potentially circumvent resistance. Several series of 4-(1H-pyrrol-1-yl)benzohydrazides and related derivatives have been synthesized and assessed as dual inhibitors, with many exhibiting significant inhibition against both enzymes. nih.govnih.gov

DNA Gyrase: As in other bacteria, DNA gyrase in M. tuberculosis is an attractive target. Pyrrolamide-class inhibitors have been shown to effectively kill M. tuberculosis by blocking the ATPase activity of the GyrB subunit of DNA gyrase. One such inhibitor displayed a 50% inhibitory concentration (IC50) of less than 5 nM. nih.gov

This multi-targeted approach, where a single class of compounds can inhibit several essential mycobacterial enzymes, highlights the therapeutic potential of this compound derivatives in the development of new and effective antituberculosis drugs.

Investigation of Other Potential Biological Targets (e.g., Enzymes, Receptors)

Research into derivatives of this compound has identified several potential biological targets, primarily enzymes that are crucial for the survival of pathogenic organisms. These findings open avenues for the development of new therapeutic agents.

One major area of investigation has been the antibacterial and antimycobacterial potential of these compounds. nih.gov Studies have synthesized and evaluated series of N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides and their 2,5-dimethyl-1H-pyrrol-1-yl analogues. nih.gov These derivatives have been identified as dual inhibitors of two key microbial enzymes: enoyl-ACP reductase (InhA) and dihydrofolate reductase (DHFR). nih.govnih.gov

Enoyl-ACP Reductase (InhA): This enzyme is a vital component of the bacterial fatty acid synthase II (FAS-II) system, which is responsible for synthesizing the mycolic acids of the cell wall in Mycobacterium tuberculosis. Inhibition of InhA disrupts cell wall formation, leading to bacterial death. Molecular docking studies have shown that pyrrole-based benzohydrazide (B10538) derivatives can fit into the active site of InhA, establishing crucial binding interactions. nih.govsemanticscholar.org

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the folate synthesis pathway, which produces precursors for DNA, RNA, and certain amino acids. Bacteria rely on their own DHFR for survival, making it an attractive target for antimicrobial drugs. nih.gov The ability of this compound derivatives to inhibit both InhA and DHFR suggests a multi-target approach, which could be advantageous in overcoming drug resistance. nih.gov

Beyond these microbial enzymes, other studies on related pyrrole structures suggest a broader range of potential targets. For instance, different classes of pyrrole-derived compounds have been investigated for their affinity for cannabinoid (CB1) receptors, indicating that the pyrrole scaffold can be adapted to interact with receptors in the central nervous system. nih.gov

Elucidation of Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, as it clarifies how a molecule's chemical structure can be modified to enhance its desired biological effects and minimize unwanted ones.

Influence of Substituents on Biological Potency

The biological potency of this compound derivatives is highly dependent on the nature and position of various substituents on the core structure. The pyrrole ring itself, with its favorable electronic properties, is considered a key feature for effective interaction with enzymes and receptors. nih.gov

In a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides tested for antitubercular activity, the substituents on the terminal phenyl ring significantly influenced their potency. nih.gov For example, compound 5k , which features a 2-naphthyloxy acetyl group, demonstrated the highest activity with a Minimum Inhibitory Concentration (MIC) of 0.8 µg/mL against M. tuberculosis. nih.gov In contrast, derivatives with different substitutions showed varied, often lower, levels of activity.

The following interactive table summarizes the antitubercular activity of selected derivatives, highlighting the impact of different substituents.

Compound IDR (Substituent)MIC (µg/mL) vs. M. tuberculosis H37Rv
5f 2,4-dichlorophenoxy1.6
5i 4-nitrophenoxy1.6
5j 3-nitrophenoxy1.6
5k 2-naphthyloxy0.8
5n 4-formylphenoxy1.6

Data sourced from Mahnashi et al., 2023. nih.gov

Similarly, studies on pyrrole-derived cannabinoids have shown that the length of an alkyl side chain is a critical determinant of receptor affinity and in vivo activity. Chains with four to six carbon atoms were found to produce optimal activity, while shorter chains resulted in inactive compounds. nih.gov This principle underscores the importance of substituent size and lipophilicity in achieving effective binding to a biological target.

Conformational Requirements for Activity

The three-dimensional arrangement, or conformation, of a molecule is crucial for its ability to bind to a biological target. Molecular docking studies have provided significant insights into the conformational requirements for the activity of this compound derivatives. semanticscholar.org

For these compounds to effectively inhibit enzymes like InhA and DHFR, they must adopt a specific orientation within the enzyme's active site that allows for favorable interactions with key amino acid residues. nih.gov Docking analyses have revealed that linkages such as the peptide bond (-C=O-NH-) and imine group (-C=N-) in hydrazone derivatives are structurally important for this binding.

Specific interactions have been identified:

Hydrogen Bonding: The oxygen atom of the carbonyl group in the benzohydrazide linker frequently forms hydrogen bonds with residues like TYR158 and the cofactor NAD+ in the InhA active site. nih.goviajpr.com In one docked molecule, a methoxy (B1213986) group substituent formed an additional hydrogen bond with MET98. semanticscholar.org

Structural Flexibility: The flexibility of substituents can also play a role. For instance, research on benzoic acid derivatives targeting retinoid receptors found that the flexibility of the carboxylic acid-containing substituent influenced whether the compound acted as an agonist or an antagonist. nih.gov This suggests that the conformational freedom of the benzoic acid portion of the this compound scaffold is likely important for its biological function.

These molecular modeling studies confirm that the specific shape of the molecule and the spatial arrangement of its functional groups are essential for establishing the precise interactions needed for biological activity.

Applications in Advanced Materials Science and Engineering

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are highly porous materials constructed from metal ions or clusters linked together by organic ligands. The design of the organic ligand is crucial for determining the final structure and properties of the MOF.

Ligand Design and Coordination Modes with Metal Ions

There is no specific experimental data available detailing the coordination modes of 4-(1H-pyrrol-2-yl)benzoic acid with metal ions. In theory, the molecule possesses two primary sites for coordination: the carboxylate group (-COOH) and the nitrogen atom of the pyrrole (B145914) ring. The carboxylate group can deprotonate and bind to metal centers in various modes, such as monodentate, bidentate chelating, or bidentate bridging. The pyrrole nitrogen could also potentially coordinate with a metal ion, making the compound a bifunctional or even a multidentate ligand, depending on the reaction conditions and the metal ion used. However, without experimental studies, the preferred coordination behavior remains hypothetical.

Synthesis and Characterization of MOF Structures

No metal-organic frameworks synthesized specifically using this compound as the primary organic linker have been reported in the peer-reviewed literature. The synthesis of MOFs typically involves solvothermal or hydrothermal methods where the ligand and a metal salt are heated in a solvent. Characterization techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA) would be required to confirm the structure and stability of any resulting framework. As no such structures have been synthesized, there is no characterization data to report.

Exploration of Porosity and Network Topologies

The porosity and network topology of a MOF are direct consequences of the geometry of the ligand and its coordination with the metal centers. While various network topologies (e.g., dia, pcu, sql) are known for MOFs built from different benzoic acid derivatives, the specific topology that might arise from this compound is unknown. Consequently, properties such as surface area, pore volume, and gas adsorption capabilities have not been explored for any MOF based on this particular ligand.

Conjugated Polymers and Optoelectronic Materials

Conjugated polymers, or conducting polymers, are organic macromolecules with a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons and imparts semiconductor properties.

Development of Pyrrole-Based Conducting Polymers

Polypyrrole is a well-known conducting polymer, but there is no specific research detailing the synthesis of conducting polymers using this compound as the monomer unit. In principle, the pyrrole ring could undergo oxidative polymerization to form a polymer chain. The pendant benzoic acid group would provide functionality, potentially influencing the polymer's solubility, processability, and electronic properties. However, no such polymers have been synthesized or characterized.

Potential in Organic Light-Emitting Diodes (OLEDs)

There are no studies reporting the use of this compound or polymers derived from it in organic light-emitting diodes (OLEDs). Materials used in OLEDs require specific electronic and photophysical properties, such as appropriate HOMO/LUMO energy levels for charge injection and transport, as well as high photoluminescence quantum yields for efficient light emission. While some conjugated polymers containing pyrrole derivatives have been investigated for OLED applications, the potential of this specific compound remains unexplored.

Potential in Organic Photovoltaics (OPVs)

The molecular architecture of this compound makes it a compound of interest for organic photovoltaics. The benzoic acid moiety, in particular, has been investigated as an additive in perovskite solar cells to improve the quality of the thin film. rsc.org Benzoic acid can help in creating larger perovskite grain sizes, reducing ion migration, and lowering defect density states, which are critical factors for achieving high power conversion efficiency and stability in solar cells. rsc.org While research on this compound itself is not detailed, its structural similarity to compounds used in this field suggests its potential as a building block or modifying agent. The pyrrole group, a common component in conjugated polymers, can be functionalized to tune the electronic properties of materials used in the active layers of organic solar cells. For instance, polymers incorporating pyrrole-dione units have been synthesized for use in OPVs.

Supramolecular Assembly and Crystal Engineering

Supramolecular assembly and crystal engineering leverage non-covalent interactions to construct well-defined, functional architectures from molecular building blocks. The structure of this compound is particularly well-suited for these bottom-up fabrication approaches.

Self-Assembly Principles and Intermolecular Interactions

The self-assembly of this compound is governed by specific and directional intermolecular interactions. The carboxylic acid group is a powerful functional group for directing supramolecular structures, primarily through the formation of robust and predictable hydrogen-bonded dimers. This interaction is a cornerstone of crystal engineering. figshare.com

Furthermore, the pyrrole ring contributes to the assembly process. The N-H group of the pyrrole can act as a hydrogen bond donor, while the aromatic rings (both pyrrole and benzene) can engage in π-π stacking interactions. These non-covalent forces, including hydrogen bonding and π-π stacking, are fundamental in the formation of ordered structures like liquid crystals and self-assembled monolayers. researchgate.netrsc.org The interplay of these varied interactions allows for the creation of complex and hierarchical supramolecular systems. rsc.org

Tailoring Material Properties through Supramolecular Design

By strategically designing molecules that incorporate moieties like benzoic acid and pyrrole, it is possible to tailor the macroscopic properties of materials. The directionality and strength of the hydrogen bonds from the carboxylic acid, combined with the electronic and stacking capabilities of the aromatic core, can be used to control the morphology and function of the resulting material. For example, donor-spacer-acceptor molecules containing benzoic acid have been shown to form hydrogen-bonded liquid-crystalline polymers. researchgate.net This principle of using programmed molecular interactions to guide self-assembly allows for the engineering of materials with specific thermal, optical, or electronic properties.

Sensor Applications

The inherent electronic and chemical properties of the pyrrole and benzoic acid groups position this compound as a candidate for developing chemical sensors. Polymers derived from related benzoic acid compounds, such as electropolymerized 4-aminobenzoic acid, have been successfully used to create voltammetric sensors. mdpi.com These sensors can be applied for the simultaneous determination of multiple analytes, such as food dyes, with high sensitivity and low detection limits. mdpi.com The pyrrole ring is an electron-rich heterocycle, and its polymer, polypyrrole, is a well-known conducting polymer. The conductivity and optical properties of such polymers can be modulated by the binding of specific analytes, forming the basis for a sensing mechanism. A polymer based on this compound could therefore be designed to detect specific ions or molecules through electrochemical or optical signal changes.

Photoinitiator Systems for Polymerization Processes

In polymer science, photoinitiators are compounds that, upon absorption of light, generate reactive species to initiate polymerization. Pyrrole derivatives have emerged as a promising scaffold for designing novel photoinitiators, particularly for visible light-cured systems, which are considered more environmentally friendly. researchgate.net The pyrrole ring's ease of chemical modification and its favorable electrochemical properties make it an interesting building block for these systems. researchgate.net Molecules containing pyrrole have been developed as Type II photoinitiators, which initiate polymerization through interaction with a co-initiator or hydrogen donor. researchgate.net Given its structure, this compound could potentially function within a photoinitiator system, where the pyrrole moiety acts as the light-absorbing chromophore.

Development of Organic Dyes and Pigments

The pyrrole ring is a fundamental structural motif in a major class of high-performance organic pigments known as diketopyrrolopyrroles (DPP). researchgate.net These pigments are valued for their brilliant colors, high stability, and excellent photophysical properties, which also makes them suitable for optoelectronic applications. researchgate.net The core of these materials is a π-conjugated system based on the pyrrole structure. The extended conjugation present in this compound, linking a pyrrole and a benzene (B151609) ring, is a characteristic feature of chromophores. This suggests its potential use as a synthon or precursor in the synthesis of more complex organic dyes and pigments, where its structure could be modified to tune the color and performance properties of the final material.

Table of Potential Applications and Relevant Structural Features

Application Area Key Structural Feature(s) Role of Feature
Organic Photovoltaics (OPVs) Benzoic Acid Moiety Improves thin film quality, reduces defects, and enhances stability. rsc.org
Supramolecular Assembly Carboxylic Acid Group Forms predictable and strong hydrogen-bonded dimers, directing assembly. figshare.com
Pyrrole and Benzene Rings Participate in π-π stacking and further hydrogen bonding (N-H). researchgate.net
Sensor Applications Pyrrole Ring Provides an electronically active site whose properties can be modulated by analytes.
Benzoic Acid Moiety Can be electropolymerized to form a sensitive layer for electrochemical detection. mdpi.com
Photoinitiator Systems Pyrrole Ring Acts as a light-absorbing chromophore to initiate polymerization processes. researchgate.net

| Organic Dyes & Pigments | Conjugated Pyrrole-Benzene System | Forms a core chromophore that is fundamental to color and stability in pigments like DPPs. researchgate.net |

Future Research Directions and Emerging Paradigms for 4 1h Pyrrol 2 Yl Benzoic Acid

Development of Novel Synthetic Routes for Scalability and Sustainability

While established methods for synthesizing pyrrole-containing benzoic acids exist, future research will likely focus on developing more scalable and sustainable synthetic routes. Current multi-step syntheses can be inefficient for large-scale production. chemicalbook.com The development of greener, more eco-friendly approaches is a growing trend in chemical synthesis. rsc.orgmdpi.com Research is anticipated to move towards processes that minimize waste, reduce the use of hazardous reagents, and utilize renewable starting materials. rsc.org This could involve exploring one-pot synthesis strategies, catalytic methods that improve atom economy, and the use of bio-based precursors. mdpi.com The goal is to create manufacturing processes that are not only economically viable but also environmentally responsible, aligning with the principles of green chemistry.

A key challenge is the synthesis of pyrrole (B145914)/boronate compounds, which can be problematic due to the sensitivity of the pyrrole group to oxidation under acidic conditions. semanticscholar.org Overcoming these challenges is crucial for expanding the synthetic utility of 4-(1H-pyrrol-2-yl)benzoic acid.

Table 1: Comparison of Synthetic Route Paradigms

Feature Traditional Synthesis Future Sustainable Synthesis
Starting Materials Petroleum-based Lignin-based, renewable sources rsc.org
Process Multi-step, potential for byproducts One-pot reactions, catalytic cycles
Solvents Often relies on volatile organic compounds Greener, aqueous solvent systems mdpi.com
Efficiency Lower yields, more waste High atom economy, minimal waste

| Scalability | Can be complex and costly nih.gov | Designed for industrial-scale production |

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and behavior of molecules. nih.govnih.gov For this compound and its derivatives, DFT can be used to perform complete structural and vibrational analyses. nih.gov Such calculations help in understanding the molecular geometry, vibrational wavenumbers, and NMR chemical shifts. nih.gov

Future research will leverage advanced computational models to predict the electronic and photophysical properties of novel derivatives before their synthesis. researchgate.net This predictive power accelerates the design of molecules with specific characteristics, such as tailored absorption and fluorescence spectra. researchgate.net Graph neural networks are also emerging as a tool for the rapid prediction of DFT-level descriptors, which can significantly speed up the screening of large libraries of virtual compounds for desired properties. rsc.org These in silico studies can guide synthetic efforts, saving time and resources by prioritizing candidates with the highest potential for success in downstream applications. researchgate.net

Table 2: Applications of Computational Modeling for this compound Derivatives

Computational Method Predicted Properties Research Application
Density Functional Theory (DFT) Molecular geometry, vibrational frequencies, electronic absorption spectra. nih.govnih.gov Structural characterization and spectroscopic analysis.
Time-Dependent DFT (TD-DFT) Excited state dynamics, fluorescence, and phosphorescence. nih.govresearchgate.net Design of photoactive materials and probes.
Molecular Docking Binding affinity and interactions with biological targets. researchgate.netnih.gov Virtual screening for drug discovery.

| Graph Neural Networks | Conformationally-dependent DFT-level descriptors. rsc.org | High-throughput screening of virtual libraries. |

Exploration of Multifunctional Material Applications

The rigid, conjugated structure of this compound makes it an excellent building block for multifunctional materials. A significant area of future research is its incorporation into metal-organic frameworks (MOFs). brieflands.comnih.gov MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. brieflands.comnih.gov By using this compound as an organic linker, novel MOFs with unique topologies and functionalities can be designed. Zinc-based MOFs, for instance, are gaining attention for their chemical stability and biocompatibility. brieflands.comnih.gov

Furthermore, polymers derived from this compound could exhibit interesting conducting or photoactive properties. The electrochemical polymerization of related pyrrole-benzoic acid monomers has been shown to produce polymer films. researchgate.net Future work could explore the synthesis and characterization of polymers of this compound for applications in electronics, sensors, and energy storage devices.

Deepening Understanding of Biological Mechanisms of Action

Derivatives of pyrrole-containing benzoic acids have shown promise as antibacterial and antitubercular agents. nih.govnih.gov For example, certain hydrazide analogs have demonstrated the ability to inhibit enzymes essential for bacterial survival, such as enoyl ACP reductase and dihydrofolate reductase (DHFR). nih.gov A crucial future direction is the detailed elucidation of the mechanisms by which these compounds exert their biological effects.

This will involve a combination of biochemical assays, structural biology, and molecular modeling to identify specific molecular targets and understand the structure-activity relationships (SAR). By understanding how modifications to the this compound scaffold affect biological activity, researchers can design more potent and selective therapeutic agents. nih.gov This knowledge is vital for developing new drugs to combat antibiotic-resistant bacteria. nih.gov Related benzoic acid derivatives have also been investigated for their anticancer properties, suggesting another potential avenue for future research. preprints.org

Integration with Nanoscience for Hybrid Materials

The convergence of materials science and nanoscience opens up new possibilities for this compound. Future research will likely explore the creation of hybrid materials by integrating this compound with nanoparticles. For instance, polymers derived from pyrrole-benzoic acids can be used to create composite materials with silver microparticles. researchgate.net The carboxylic acid group can complex with metal ions, which can then be reduced to form metallic nanoparticles embedded within a polymer matrix. researchgate.net

Such hybrid materials could possess synergistic properties, combining the functionalities of the organic molecule with the unique characteristics of the nanomaterial. Potential applications for these nanocomposites include catalysis, advanced sensors, and biomedical devices. The ability to functionalize nanoparticles with this compound could also be exploited for targeted drug delivery systems, where the pyrrole-benzoic acid moiety acts as a linker or targeting ligand.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1H-pyrrol-2-yl)benzoic acid, and what critical parameters influence reaction efficiency?

  • Methodological Answer: A standard synthesis involves condensation reactions between pyrrole derivatives and benzoic acid precursors under reflux conditions. For example, xylene reflux with chloranil as an oxidizing agent for 25–30 hours, followed by NaOH treatment and recrystallization from methanol, is a validated protocol . Critical parameters include reaction time, solvent selection, and purification methods (e.g., recrystallization solvents) to optimize yield and purity.

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer: Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like the carboxylic acid (-COOH) and pyrrole NH stretches. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic and pyrrole ring proton environments. X-ray crystallography provides definitive confirmation of molecular geometry and intermolecular interactions, as demonstrated in studies of structurally analogous compounds .

Q. How can recrystallization procedures be optimized to achieve high-purity this compound?

  • Methodological Answer: Solvent polarity and solubility gradients are critical. Methanol is commonly used due to its moderate polarity, which allows gradual crystal growth. Slow cooling of saturated solutions and seeding with pure crystals enhance yield. Purity can be verified via melting point analysis (e.g., mp 139.5–140°C for related benzoic acid derivatives) .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer: DFT calculations model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, such as the electron-rich pyrrole ring or carboxyl group. Studies on analogous compounds show correlations between computed dipole moments, electrostatic potential maps, and experimental spectroscopic data . Software like Gaussian or ORCA can simulate IR/NMR spectra for validation.

Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

  • Methodological Answer: Systematic variation of catalysts (e.g., Pd vs. Cu), ligands, and solvent systems can clarify discrepancies. For example, Pd-mediated Suzuki-Miyaura coupling may require protection of the carboxylic acid group to prevent side reactions. Controlled experiments under inert atmospheres and kinetic monitoring (e.g., HPLC) help isolate contributing factors .

Q. How does functionalization of the pyrrole ring in this compound modify its electronic properties for material science applications?

  • Methodological Answer: Mannich reactions introduce alkyl/aryl groups at the pyrrole nitrogen, altering electron density. For instance, N-substitution with electron-withdrawing groups enhances acidity, while electron-donating groups improve solubility in nonpolar solvents. Such modifications are critical for designing metal-organic frameworks (MOFs) or conductive polymers .

Q. What role does this compound play in designing supramolecular assemblies, and how are these structures validated?

  • Methodological Answer: The compound’s carboxylate group can coordinate with metal ions (e.g., Zn²⁺, Cu²⁺) to form coordination polymers. Single-crystal X-ray diffraction confirms bonding motifs, while thermogravimetric analysis (TGA) assesses thermal stability. Adsorption properties (e.g., CO₂ capture) are tested via gas sorption isotherms .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Dose-response curves and standardized protocols (e.g., MTT assays for cytotoxicity) improve reproducibility. Comparative studies with positive controls and metabolite profiling (LC-MS) identify degradation products that may influence activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.